tert-Butyl ((5-cyanothiazol-2-yl)methyl)carbamate
Description
tert-Butyl ((5-cyanothiazol-2-yl)methyl)carbamate is a Boc-protected thiazole derivative characterized by a tert-butyl carbamate group attached to a methyl-substituted thiazole ring bearing a cyano group at the 5-position. This compound is pivotal in medicinal chemistry, particularly in the synthesis of kinase inhibitors such as CDK9-targeting molecules . The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses. The 5-cyanothiazol-2-ylmethyl substituent contributes to electronic and steric properties critical for binding to biological targets.
Properties
IUPAC Name |
tert-butyl N-[(5-cyano-1,3-thiazol-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-10(2,3)15-9(14)13-6-8-12-5-7(4-11)16-8/h5H,6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQARDQMIGWDBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(S1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl ((5-cyanothiazol-2-yl)methyl)carbamate can be synthesized through the reaction of 5-cyanothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((5-cyanothiazol-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted thiazoles with various functional groups.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Oxidation and Reduction: Products include oxidized or reduced thiazole derivatives.
Scientific Research Applications
tert-Butyl ((5-cyanothiazol-2-yl)methyl)carbamate is a chemical compound with the molecular formula and a molecular weight of 239.29 g/mol. It features a thiazole ring, a cyanide group, and a carbamate moiety, which contribute to its chemical properties and potential biological activities. It is a heterocyclic building block used in various chemical syntheses and research applications.
Scientific Research Applications
This compound is utilized in a variety of scientific research applications:
- Chemistry It serves as a building block in the synthesis of complex organic molecules and heterocycles.
- Biology It is used in the study of enzyme inhibitors and as a probe for biological assays.
- Industry It is used in the production of specialty chemicals and materials.
As an Enzyme Inhibitor
Research indicates that this compound exhibits biological activities, particularly as an enzyme inhibitor. Studies have shown that the thiazole ring and carbamate group are crucial for binding to target proteins, modulating their activity. Techniques such as molecular docking and kinetic assays are often employed to elucidate these interactions.
This compound has been identified as a potential inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and cellular processes. Inhibition of HDACs can lead to altered cellular functions and has implications in cancer therapy.
Chemical Reactions
This compound undergoes various chemical reactions:
- Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles. Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Products include substituted thiazoles with various functional groups.
- Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide. Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
- Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound. Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used. Products include oxidized or reduced thiazole derivatives.
Case Studies
Several studies have explored the biological effects of this compound and similar compounds:
- HDAC Inhibition: A study demonstrated that derivatives similar to this compound can effectively inhibit HDACs in cancer cell lines, leading to reduced cell proliferation and increased apoptosis.
- Antiproliferative Activity: Another investigation highlighted the antiproliferative effects of compounds related to this compound on various cancer cell lines, suggesting its potential utility in oncology.
- Molecular Docking Studies: Research utilizing molecular docking has provided insights into how this compound fits into the active sites of specific enzymes, revealing potential pathways for therapeutic intervention.
Mechanism of Action
The mechanism of action of tert-Butyl ((5-cyanothiazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring and carbamate group play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
The thiazole ring’s substituents significantly influence chemical reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of tert-Butyl Carbamate-Thiazole Derivatives
Physicochemical Properties
- Solubility: The hydroxymethyl derivatives exhibit higher aqueous solubility than the cyano- or bromo-substituted analogs due to polar -OH groups .
- Stability: The cyano group’s electron-withdrawing nature may reduce hydrolytic stability compared to alkyl-substituted analogs but enhances resistance to nucleophilic attack.
Biological Activity
tert-Butyl ((5-cyanothiazol-2-yl)methyl)carbamate is a chemical compound with the molecular formula C10H13N3O2S and a molecular weight of 239.29 g/mol. Its structure features a thiazole ring, a cyanide group, and a carbamate moiety, which contribute to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its role as an enzyme inhibitor and its interactions with various biological targets.
The compound is synthesized through the reaction of 5-cyanothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. This process typically occurs under mild conditions, allowing for efficient formation and high purity yields of the desired product.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor. The following sections detail its mechanisms of action, interactions with specific enzymes, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with various enzymes. Studies have shown that the thiazole ring and carbamate group are crucial for binding to target proteins, modulating their activity. Techniques such as molecular docking and kinetic assays are often employed to elucidate these interactions.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and cellular processes. Inhibition of HDACs can lead to altered cellular functions and has implications in cancer therapy .
Case Studies
Several studies have explored the biological effects of this compound:
- HDAC Inhibition : A study demonstrated that derivatives similar to this compound can effectively inhibit HDACs in cancer cell lines, leading to reduced cell proliferation and increased apoptosis .
- Antiproliferative Activity : Another investigation highlighted the antiproliferative effects of compounds related to this compound on various cancer cell lines, suggesting its potential utility in oncology .
- Molecular Docking Studies : Research utilizing molecular docking has provided insights into how this compound fits into the active sites of specific enzymes, revealing potential pathways for therapeutic intervention .
Comparative Analysis
The following table summarizes the structural similarities and differences between this compound and related compounds:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| tert-Butyl carbamate | 0.82 | Simpler structure focusing on amine protection |
| tert-Butyl-N-methylcarbamate | 0.82 | Different substitution patterns affecting reactivity |
| Benzyl carbamate | 0.75 | Contains a benzyl group instead of tert-butyl |
| tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate | 0.75 | Incorporates bromine, altering electronic properties |
| tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate | 0.74 | Hydroxymethyl group introduces different functional properties |
This table illustrates the distinct reactivity profiles of this compound compared to similar compounds, highlighting its unique potential in research and industrial applications.
Q & A
Basic Question: What are the common synthetic routes for tert-Butyl ((5-cyanothiazol-2-yl)methyl)carbamate, and how are key intermediates validated?
Methodological Answer:
The synthesis typically involves multi-step protocols, including:
- Step 1: Protection of the amine group using tert-butoxycarbonyl (Boc) anhydride (Boc₂O) under basic conditions (e.g., Na₂CO₃ or Et₃N) in solvents like DMF or THF .
- Step 2: Functionalization of the thiazole ring via nucleophilic substitution or coupling reactions. For example, introducing cyano groups using cyanating agents (e.g., CuCN) under palladium catalysis .
- Validation: Intermediates are confirmed via ¹H/¹³C NMR (e.g., characteristic Boc-group signals at δ ~1.38 ppm for tert-butyl) and HR-ESI-MS to verify molecular ions .
Basic Question: How is this compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Look for Boc tert-butyl signals (9H singlet at δ ~1.38 ppm) and thiazole proton environments (δ ~6.5–8.5 ppm) .
- ¹³C NMR: Confirm carbonyl (C=O, δ ~155 ppm) and nitrile (C≡N, δ ~115 ppm) groups .
- Mass Spectrometry: HR-ESI-MS provides exact mass (e.g., [M+H]⁺) to validate molecular formula .
- TLC/HPLC: Monitor reaction progress using DCM/MeOH (e.g., 19:1) mobile phases; Rf ~0.5 .
Advanced Question: How can researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
Discrepancies in NMR or MS data may arise from:
- Tautomerism: Thiazole rings may exhibit tautomeric shifts; use variable-temperature NMR or computational modeling (DFT) to confirm .
- Impurities: Employ preparative HPLC or column chromatography (silica gel, gradient elution) to isolate pure fractions .
- Isotopic Patterns: Verify nitrile (C≡N) presence via isotopic clusters in MS, distinguishing from isomeric groups (e.g., isonitrile) .
Advanced Question: What strategies optimize the stability of this compound under varying conditions?
Methodological Answer:
- Storage: Store at –20°C in anhydrous DMSO or under nitrogen to prevent Boc-group hydrolysis .
- pH Sensitivity: Avoid prolonged exposure to acidic/basic conditions (e.g., TFA deprotection requires controlled durations) .
- Light Sensitivity: Use amber vials to prevent photodegradation of the thiazole-cyanide moiety .
Advanced Question: How can the pharmacological potential of this compound be evaluated in antifungal or anticancer studies?
Methodological Answer:
- In Vitro Assays:
- Antifungal: Test against Candida spp. using broth microdilution (CLSI M27 guidelines); measure MIC values .
- Anticancer: Screen in cell lines (e.g., MCF-7, HeLa) via MTT assays; compare IC₅₀ to cisplatin controls .
- Mechanistic Studies: Use molecular docking (e.g., AutoDock Vina) to predict binding to fungal CYP51 or human topoisomerase II .
Advanced Question: What are the reactivity trends of this compound with nucleophiles or electrophiles?
Methodological Answer:
- Nucleophilic Attack: The 5-cyano group reacts with Grignard reagents (e.g., MeMgBr) to form ketones; monitor via IR (C≡N loss at ~2200 cm⁻¹) .
- Electrophilic Substitution: Thiazole C-4 position undergoes halogenation (e.g., NBS in CCl₄) for derivatization .
- Boc Deprotection: Use TFA:DCM (1:1) to cleave the carbamate; confirm via TLC (disappearance of Boc signals) .
Advanced Question: How can enantiomeric or diastereomeric impurities be identified and resolved?
Methodological Answer:
- Chiral HPLC: Use columns like Chiralpak IA with hexane/IPA mobile phases; compare retention times to racemic standards .
- Circular Dichroism (CD): Detect optical activity in enantiomers; absence of CD signals indicates racemic mixtures .
- Crystallization: Diastereomeric salts (e.g., with L-tartaric acid) resolve enantiomers via differential solubility .
Basic Question: What are the critical intermediates in synthesizing this compound?
Methodological Answer:
Key intermediates include:
- Intermediate A: tert-Butyl (thiazol-2-ylmethyl)carbamate, synthesized via Boc protection of 2-aminomethylthiazole .
- Intermediate B: 5-Bromothiazole derivative for subsequent cyanation via Pd-catalyzed cross-coupling .
Advanced Question: How do computational methods aid in predicting the compound’s reactivity or bioactivity?
Methodological Answer:
- DFT Calculations: Predict reaction transition states (e.g., Fukui indices for electrophilic/nucleophilic sites) .
- Molecular Dynamics (MD): Simulate membrane permeability (logP) using GROMACS; correlate with experimental PAMPA assays .
- QSAR Models: Relate structural descriptors (e.g., Hammett σ for cyano groups) to antifungal activity .
Basic Question: What analytical techniques confirm the purity of this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
